

Spectroscopic data for 7-Methoxy-6-methylquinoline (NMR, IR, MS)

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Compound of Interest

Compound Name: 7-Methoxy-6-methylquinoline

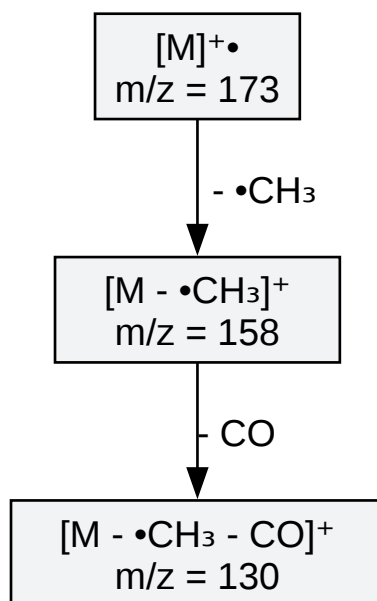
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Molecular Structure and Spectroscopic Overview

7-Methoxy-6-methylquinoline possesses a bicyclic aromatic core with two key substituents influencing its electronic and structural properties. The electron-donating methoxy group ($-\text{OCH}_3$) at position 7 and the methyl group ($-\text{CH}_3$) at position 6 create a unique substitution pattern that is reflected distinctively in its various spectra. Understanding these spectral signatures is crucial for confirming the identity, purity, and structural integrity of the compound during synthesis and application.

The molecular structure dictates the response of the compound to different spectroscopic techniques. NMR spectroscopy probes the magnetic environments of the hydrogen (^1H) and carbon (^{13}C) nuclei, IR spectroscopy identifies the vibrational frequencies of functional groups, and mass spectrometry provides the molecular weight and information about the molecule's fragmentation pathways.



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